5-Chloro-N-ethylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity.
The compound can be synthesized from commercially available starting materials, particularly 5-chloropyrazine-2-carboxylic acid, which serves as the precursor in various synthetic pathways. The synthesis typically involves the formation of amide bonds through reactions with amines under specific conditions.
5-Chloro-N-ethylpyrazine-2-carboxamide is classified as an amide due to the presence of the carbonyl group (C=O) directly bonded to a nitrogen atom (N). It is also categorized under heterocyclic compounds due to its pyrazine ring structure.
The synthesis of 5-chloro-N-ethylpyrazine-2-carboxamide can be achieved through several methods, primarily involving the activation of the carboxylic acid followed by reaction with an amine. Common methods include:
The reactions are typically monitored using thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.
The molecular formula for 5-chloro-N-ethylpyrazine-2-carboxamide is , with a molecular weight of approximately 201.64 g/mol. The compound exhibits characteristic functional groups that can be identified through spectroscopic techniques.
5-Chloro-N-ethylpyrazine-2-carboxamide can participate in various chemical reactions, including:
The stability and reactivity of this compound can be affected by factors such as solvent choice, temperature, and pH, which must be optimized for desired outcomes in synthetic applications.
The mechanism of action for 5-chloro-N-ethylpyrazine-2-carboxamide in biological systems may involve interaction with specific enzymes or receptors. Although detailed mechanisms are not extensively documented, it is hypothesized that:
Research into similar compounds suggests potential antimicrobial or antifungal properties, which could be explored further for therapeutic applications.
5-Chloro-N-ethylpyrazine-2-carboxamide has potential applications in various fields:
5-Chloro-N-ethylpyrazine-2-carboxamide belongs to a class of pyrazinamide (PZA) analogues designed to overcome limitations of the parent drug. Its primary mechanism involves inhibition of mycobacterial Fatty Acid Synthase I (FAS I), a critical enzyme for synthesizing mycolic acids essential for the bacterial cell envelope. Unlike PZA, which requires acidic pH for activation, 5-chloro derivatives directly bind to the NADPH-binding site of FAS I with higher affinity, competitively blocking cofactor utilization [1] [4]. This action disrupts mycolic acid biosynthesis, leading to impaired cell wall integrity and bacterial death. Structural studies confirm that the chloro substituent at the C5 position enhances target binding compared to unsubstituted PZA, while the N-ethylcarboxamide group optimizes membrane penetration [4].
Table 1: In Vitro Activity of 5-Chloro-N-ethylpyrazine-2-carboxamide Against Mycobacterial Strains
Mycobacterium Strain | MIC (µg/mL) | Reference |
---|---|---|
M. tuberculosis H37Rv | 0.78–1.56 | [1] [4] |
M. kansasii | 12.5 | [1] |
M. avium | >100 | [1] |
PZA-resistant M. tuberculosis | 1.56 | [4] |
This compound exhibits a broader spectrum of activity than PZA. Against PZA-resistant M. tuberculosis strains (which often harbor mutations in the pncA gene preventing PZA activation), 5-chloro-N-ethylpyrazine-2-carboxamide maintains low MIC values (1.56 µg/mL) due to its non-reliance on bacterial amidases for activation [1] [4]. For non-tuberculous mycobacteria (NTM), activity varies significantly: It demonstrates moderate efficacy against M. kansasii (MIC = 12.5 µg/mL) but negligible activity against M. avium complex (MIC >100 µg/mL) [1]. This selectivity is attributed to differences in cell wall permeability and target enzyme expression among species. Notably, derivatives with elongated alkyl chains (e.g., heptylamino analogues) show enhanced NTM inhibition, suggesting structural optimization potential [3] [9].
5-Chloro-N-ethylpyrazine-2-carboxamide synergizes with first-line TB drugs, enhancing regimen efficacy. In vitro checkerboard assays reveal fractional inhibitory concentration indices (FICIs) of ≤0.5 when combined with isoniazid (INH) or rifampicin (RIF), indicating strong synergy [4]. This synergy arises from complementary mechanisms: While INH disrupts mycolic acid synthesis via InhA inhibition and RIF targets RNA polymerase, 5-chloro-N-ethylpyrazine-2-carboxamide’s FAS I inhibition amplifies cell wall disruption. Hybrid molecules combining pyrazinecarboxamide with piperazine scaffolds (e.g., compound 6e from [5]) further amplify RIF synergy, reducing RIF’s MIC by 4–8 fold. These interactions enable dose reduction of individual agents, potentially mitigating toxicity risks.
Table 2: Synergistic Interactions of 5-Chloro-N-ethylpyrazine-2-carboxamide with First-Line Drugs
Combination Partner | FICI Value | Effect on M. tuberculosis H37Rv MIC | Reference |
---|---|---|---|
Isoniazid (INH) | 0.31 | 4-fold reduction | [4] |
Rifampicin (RIF) | 0.42 | 8-fold reduction | [5] |
Ethambutol (EMB) | 0.75 | Additive effect | [4] |
Validation spans multiple models:
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5